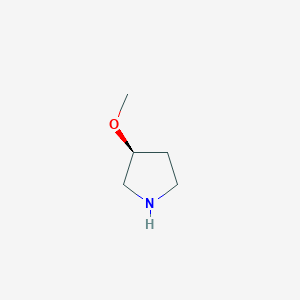

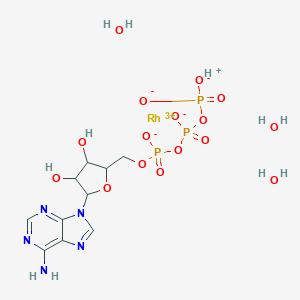

![molecular formula C4H5N3O2S B038331 (5-氨基-[1,3,4]噻二唑-2-基)-乙酸 CAS No. 118863-94-8](/img/structure/B38331.png)

(5-氨基-[1,3,4]噻二唑-2-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

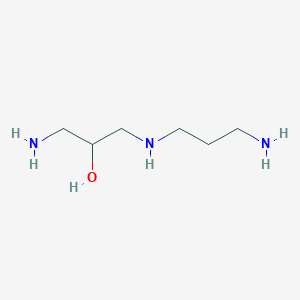

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized using a convenient one-pot approach . The 1,3,4-thiazole cellulose reacts with the ligand metal chlorides at a ratio of 1:2 to produce the corresponding new metal complexes .Molecular Structure Analysis

Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The thiadiazole-containing drugs are already used in clinics .Physical And Chemical Properties Analysis

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .科学研究应用

Urease Inhibitory Activity

The compound has been used in the design and synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have been evaluated for their urease inhibitor activities . The urease enzyme is essential for the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Antitumor Agents against Chronic Myelogenous Leukemia

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . The compound N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

Inhibition of the Interleukin-6 (IL-6)/JAK/STAT3 Pathway

Compounds with a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway was tested in HEK-Blue IL-6 reporter cells . The IL-6/JAK/STAT3 pathway is involved in the pathogenesis of many diseases, including inflammatory diseases and cancer .

Antimicrobial Activity

The compound has been used in the synthesis of molecules with significant antibacterial and antifungal activities . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas the antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

作用机制

Target of Action

The primary targets of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are diverse, as it is a versatile compound with a broad spectrum of biological activities . The compound has been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . For instance, one derivative of the compound has been found to inhibit Abl kinase .

Mode of Action

The compound interacts with its targets through the formation of crucial hydrogen bonds with key amino acid residues . The mesoionic character of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets .

Biochemical Pathways

The compound affects various biochemical pathways due to its broad spectrum of biological activities . For instance, it has been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, the compound is able to cross cellular membranes . Its relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The compound exerts a broad spectrum of biological activities, including anticancer activities . For instance, several thiadiazole-containing compounds have demonstrated efficacy in various in vitro and in vivo cancer models . Moreover, the compound has been found to have an inhibitory effect on certain bacteria strains .

安全和危害

未来方向

There is an urgent need to develop novel, more effective anticancer therapeutics . Series of 1,3,4-thiadiazole-bearing derivatives have been designed and synthesized and some derivatives have demonstrated a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

属性

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDNCVUWFRSPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389668 |

Source

|

| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid | |

CAS RN |

118863-94-8 |

Source

|

| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)